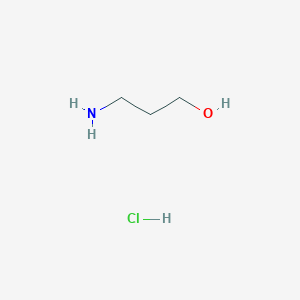

3-Aminopropan-1-ol hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-aminopropan-1-ol hydrochloride involves multiple steps, starting from different precursors based on the desired end product. For example, 3-amino-3-vinylpropanoic acid hydrochloride can be obtained from 4-acetoxyazetidin-2-one in three steps, showcasing the compound's versatility in synthetic chemistry (Cheung & Shoolingin‐Jordan, 1997). Additionally, microwave-assisted ring opening of epoxides has been identified as a general route for synthesizing 1-aminopropan-2-ols, demonstrating an efficient and rapid synthesis method for related compounds (Robin et al., 2007).

Molecular Structure Analysis

The molecular structure of 3-aminopropan-1-ol hydrochloride has been elucidated using techniques like single-crystal X-ray diffraction, revealing its extended conformation in the crystalline state. This conformation differs from the pseudo-ring conformers present in gaseous and liquid states, highlighting the molecule's structural flexibility and the impact of intramolecular hydrogen bonds (Gajda & Katrusiak, 2008).

Chemical Reactions and Properties

3-Aminopropan-1-ol hydrochloride participates in various chemical reactions, showcasing its reactivity and utility in synthesizing diverse compounds. For instance, it has been used in the synthesis of potent inhibitors for enzymes involved in polyamine biosynthesis, indicating its significance in biochemical research (Khomutov et al., 1985).

Physical Properties Analysis

The physical properties of 3-aminopropan-1-ol hydrochloride, such as its freezing pressure and crystalline structure, have been studied to understand its behavior under different conditions. These studies provide insights into the compound's stability and reactivity, which are crucial for its application in various chemical syntheses (Gajda & Katrusiak, 2008).

Chemical Properties Analysis

The chemical properties of 3-aminopropan-1-ol hydrochloride, including its reactivity with different reagents and its role as a precursor in synthesizing biologically active molecules, highlight its importance in medicinal chemistry and drug design. The compound's involvement in forming complexes and its inhibitory effects on specific enzymes exemplify its diverse chemical functionality (Khomutov et al., 1985).

Applications De Recherche Scientifique

Antioxidant and Membrane-Stabilizing Properties

- 3-Aminopropan-1-ol hydrochlorides, specifically those with substituted phenyl groups, were studied for their antioxidant and membrane-stabilizing properties. While these compounds showed negligible antioxidant activity, they exhibited significant anti-hemolytic effects in erythrocyte oxidative stress models, suggesting their potential as biologically active compounds with membrane-stabilizing capabilities (Malakyan et al., 2010); (Malakyan et al., 2011).

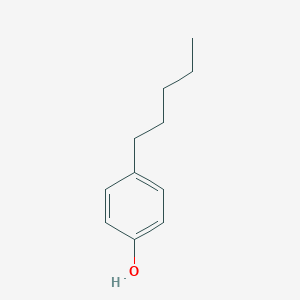

Uterine Relaxant Activity

- Novel 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides were synthesized and evaluated for their uterine relaxant activity. These compounds were effective in vitro on isolated rat uterus and in vivo in pregnant rats, showing potential as agents for delaying labor (Viswanathan & Chaudhari, 2006).

Antimalarial Properties

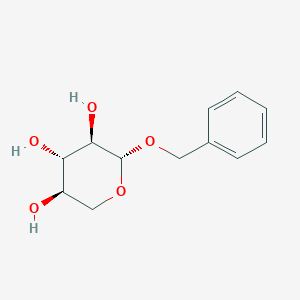

- A study on the synthesis of a series of 1-aminopropan-2-ols, including derivatives of 3-aminopropan-1-ol, revealed their effectiveness against malaria strains. These compounds showed notable potency against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum (Robin et al., 2007).

Formation of Phosphatidyl-1-aminopropane-2-ol in Liver

- Following the administration of 1-aminopropane-2-ol hydrochloride in rats, the formation of phosphatidyl-1-aminopropane-2-ol in the liver was identified. This study offers insights into the metabolic processes involving 1-aminopropane-2-ol hydrochloride in biological systems (Meyer, Wahl, & Gercken, 1979).

Structural and Pressure Studies

- Investigations into the structure of 3-aminopropan-1-ol under different pressures revealed its conformational changes. Such studies help in understanding the molecular behavior of 3-aminopropan-1-ol under varying physical conditions (Gajda & Katrusiak, 2008).

Safety And Hazards

3-Aminopropan-1-ol is moderately toxic by ingestion and skin contact. It is a severe skin and eye irritant. It is combustible when exposed to heat or flame and can react with oxidizing materials . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name |

3-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c4-2-1-3-5;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAJTMUAPNIDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162293 | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopropan-1-ol hydrochloride | |

CAS RN |

14302-46-6 | |

| Record name | 3-Amino-1-propanol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14302-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014302466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)